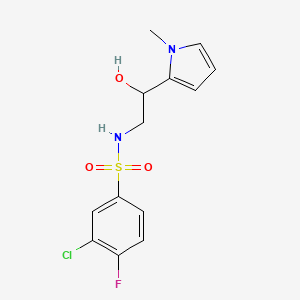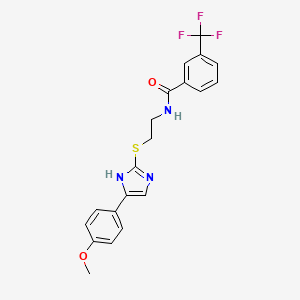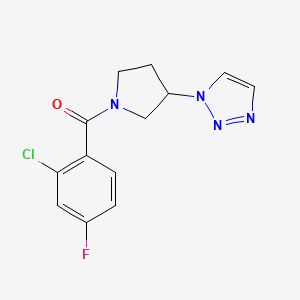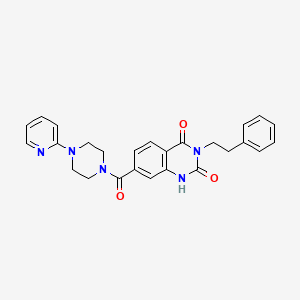![molecular formula C21H22N2O5S2 B2574506 4-((4-Methoxyphenyl)sulfonyl)butansäure-(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)ester CAS No. 1396627-61-4](/img/structure/B2574506.png)
4-((4-Methoxyphenyl)sulfonyl)butansäure-(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxybenzenesulfonyl group
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with an acid chloride.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate can undergo various chemical reactions:
Oxidation: The benzothiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced using suitable reducing agents.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones .
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)azetidin-3-ol
- 1-(1,3-benzothiazol-2-yl)-3-chloro-4-(4-methylphenyl)azetidin-2-one
Uniqueness
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-(4-methoxybenzenesulfonyl)butanoate is unique due to its combination of a benzothiazole ring, an azetidine ring, and a methoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-(4-methoxyphenyl)sulfonylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-15-8-10-17(11-9-15)30(25,26)12-4-7-20(24)28-16-13-23(14-16)21-22-18-5-2-3-6-19(18)29-21/h2-3,5-6,8-11,16H,4,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYZSCWFOBARMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)



![4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)


![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-phenylpropanamide](/img/structure/B2574442.png)

